4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione
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Overview
Description
4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C12H7FN2O2S and a molecular weight of 262.26 g/mol . This compound belongs to the class of isoindoline-1,3-diones, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione typically involves the reaction of 4-fluoroisoindoline-1,3-dione with thiazol-5-ylmethylamine under appropriate conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, which suggests its potential application as an antipsychotic agent . The compound’s binding to the receptor involves electrostatic, hydrophobic, and π-π interactions, which stabilize the ligand-receptor complex .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione
- 5-Fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H7FN2O2S |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-fluoro-2-(1,3-thiazol-5-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H7FN2O2S/c13-9-3-1-2-8-10(9)12(17)15(11(8)16)5-7-4-14-6-18-7/h1-4,6H,5H2 |
InChI Key |
NBCBXFBPDMJJAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)N(C2=O)CC3=CN=CS3 |
Origin of Product |
United States |
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